molecular formula C10H17ClN2 B6246054 4-cyclobutylpiperidine-4-carbonitrile hydrochloride CAS No. 2408970-60-3

4-cyclobutylpiperidine-4-carbonitrile hydrochloride

Cat. No.: B6246054
CAS No.: 2408970-60-3
M. Wt: 200.7
InChI Key:
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Description

4-Cyclobutylpiperidine-4-carbonitrile hydrochloride is a chemical compound that belongs to the piperidine class of compounds. Piperidines are six-membered heterocyclic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a cyclobutyl group attached to the piperidine ring and a carbonitrile group at the fourth position. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyclobutylpiperidine-4-carbonitrile hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diamines or 1,5-diketones.

    Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via alkylation reactions using cyclobutyl halides in the presence of a base.

    Addition of the Carbonitrile Group: The carbonitrile group can be introduced through nucleophilic substitution reactions using cyanide sources such as sodium cyanide or potassium cyanide.

    Formation of the Hydrochloride Salt: The final step involves the treatment of the free base with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and safety of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Cyclobutylpiperidine-4-carbonitrile hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using nucleophiles such as amines or alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium cyanide in polar aprotic solvents.

Major Products Formed

    Oxidation: Oxidized derivatives such as carboxylic acids or ketones.

    Reduction: Reduced derivatives such as amines or alcohols.

    Substitution: Substituted derivatives with various functional groups replacing the carbonitrile group.

Scientific Research Applications

4-Cyclobutylpiperidine-4-carbonitrile hydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with biological targets.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-cyclobutylpiperidine-4-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use. Detailed studies are often required to elucidate the precise mechanisms involved.

Comparison with Similar Compounds

Similar Compounds

  • 4-Cyclohexylpiperidine-4-carbonitrile hydrochloride
  • 4-Cyclopentylpiperidine-4-carbonitrile hydrochloride
  • 4-Cyclopropylpiperidine-4-carbonitrile hydrochloride

Uniqueness

4-Cyclobutylpiperidine-4-carbonitrile hydrochloride is unique due to the presence of the cyclobutyl group, which imparts distinct steric and electronic properties compared to its analogs with different cycloalkyl groups. These differences can influence the compound’s reactivity, biological activity, and overall chemical behavior.

Properties

CAS No.

2408970-60-3

Molecular Formula

C10H17ClN2

Molecular Weight

200.7

Purity

95

Origin of Product

United States

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